Succinyl-alanyl-alanine-4-nitroanilide

Vue d'ensemble

Description

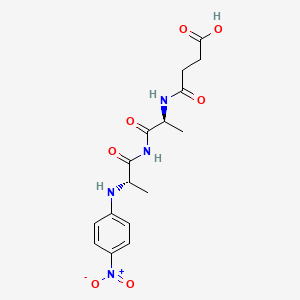

Succinyl-alanyl-alanine-4-nitroanilide is a synthetic peptide substrate commonly used in biochemical assays. It is particularly known for its role as a chromogenic substrate in the detection and quantification of protease activity, such as chymotrypsin and elastase. The compound’s structure allows it to release a colored product, 4-nitroaniline, upon enzymatic cleavage, making it a valuable tool in various research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of succinyl-alanyl-alanine-4-nitroanilide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino groups of alanyl and alanine using suitable protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). The protected amino acids are then coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

After the formation of the dipeptide, the succinyl group is introduced by reacting the dipeptide with succinic anhydride in the presence of a base like triethylamine. Finally, the nitroaniline moiety is attached through a nucleophilic substitution reaction, where the amino group of 4-nitroaniline reacts with the carboxyl group of the succinylated dipeptide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each coupling step. Purification is typically achieved through high-performance liquid chromatography (HPLC) to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Succinyl-alanyl-alanine-4-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond between the alanine residues and the nitroaniline moiety results in the release of 4-nitroaniline, which can be detected spectrophotometrically.

Common Reagents and Conditions

Hydrolysis: The hydrolysis reaction is typically carried out in an aqueous buffer solution at a specific pH that is optimal for the enzyme being studied. Common buffers include phosphate-buffered saline (PBS) and Tris-HCl.

Enzymes: Proteases such as chymotrypsin, elastase, and trypsin are commonly used to catalyze the hydrolysis of this compound.

Major Products

The major product formed from the hydrolysis of this compound is 4-nitroaniline, which is a yellow-colored compound that can be quantified using UV-Vis spectrophotometry.

Applications De Recherche Scientifique

Succinyl-alanyl-alanine-4-nitroanilide has a wide range of applications in scientific research:

Biochemistry: It is used as a substrate in enzyme kinetics studies to measure the activity of proteases.

Molecular Biology: The compound is employed in assays to study protein-protein interactions and the regulation of protease activity.

Medicine: It is used in diagnostic assays to detect protease activity in biological samples, which can be indicative of certain diseases or conditions.

Industry: The compound is used in the quality control of protease-containing products, such as detergents and pharmaceuticals.

Mécanisme D'action

The mechanism of action of succinyl-alanyl-alanine-4-nitroanilide involves its cleavage by proteases at the peptide bond between the alanine residues and the nitroaniline moiety. The enzyme binds to the substrate and catalyzes the hydrolysis of the peptide bond, resulting in the release of 4-nitroaniline. The released 4-nitroaniline can then be detected and quantified, providing a measure of the protease activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Succinyl-alanyl-alanine-4-nitroanilide

- This compound

- Methoxythis compound

Uniqueness

This compound is unique due to its specific structure, which makes it an ideal substrate for certain proteases. Its ability to release a colored product upon enzymatic cleavage allows for easy detection and quantification of protease activity. This property makes it particularly valuable in biochemical assays and diagnostic applications.

Activité Biologique

Succinyl-alanyl-alanine-4-nitroanilide, a synthetic peptide substrate, is primarily recognized for its role in biochemical assays, particularly in detecting protease activity. This article provides an in-depth examination of its biological activity, including its mechanisms, applications in research and diagnostics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its chromogenic properties, which allow it to release a colored product (4-nitroaniline) upon enzymatic cleavage by proteases. The chemical structure can be summarized as follows:

- Molecular Formula : C16H20N4O7

- Molecular Weight : 364.36 g/mol

- CAS Number : 61043-66-1

The compound's structure facilitates its use as a substrate for various serine proteases, such as chymotrypsin and elastase, making it valuable in both research and clinical applications .

The biological activity of this compound is primarily based on its hydrolysis by proteases. The mechanism involves the following steps:

- Enzyme Binding : Proteases bind to the substrate at the peptide bond.

- Cleavage Reaction : The enzyme catalyzes the hydrolysis of the peptide bond between alanine residues and the nitroaniline moiety.

- Product Release : This reaction results in the release of 4-nitroaniline, which can be quantitatively measured using UV-Vis spectrophotometry.

The reaction can be represented as follows:

Enzyme Kinetics

This compound is extensively used in enzyme kinetics studies to measure protease activity. Its ability to produce a measurable color change upon cleavage allows for straightforward quantification of enzyme activity. This application is critical in biochemistry for understanding enzyme mechanisms and efficiencies .

Diagnostic Assays

In clinical settings, this compound serves as a diagnostic tool to detect protease activity in biological samples. Elevated levels of specific proteases can indicate various diseases, including pancreatic disorders and certain cancers. The assay's simplicity and rapid execution make it suitable for routine diagnostic applications .

Quality Control

The compound is also utilized in industrial applications for quality control of products containing proteases, such as detergents and pharmaceuticals. By assessing the activity of these enzymes, manufacturers can ensure product efficacy and safety .

Case Studies

-

Detection of Elastase Activity :

A study demonstrated the use of this compound as a substrate for quantifying elastase activity in different biological samples, including sheep milk and earthworm fibrinolytic enzymes. The results indicated that this substrate provided highly reproducible data within a short assay time . -

Protease Inhibition Assays :

Research involving honeybee inhibitors highlighted the effectiveness of this compound in screening for serine protease inhibitors. The findings suggested potential applications in developing therapeutic agents targeting proteolytic enzymes associated with various diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Primary Use |

|---|---|---|

| This compound | 364.36 g/mol | Protease activity detection |

| N-Succinyl-Ala-Ala-Ala-p-nitroanilide | 451.43 g/mol | Elastase activity measurement |

| Methoxy-substituted analogs | Varies | Various biological assays |

This table illustrates how this compound compares to other related compounds used in similar assays, highlighting its unique properties that make it particularly effective for specific proteases .

Propriétés

IUPAC Name |

4-[[(2S)-1-[[(2S)-2-(4-nitroanilino)propanoyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O7/c1-9(17-11-3-5-12(6-4-11)20(26)27)15(24)19-16(25)10(2)18-13(21)7-8-14(22)23/h3-6,9-10,17H,7-8H2,1-2H3,(H,18,21)(H,22,23)(H,19,24,25)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCSTUPZDLYLHH-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(=O)C(C)NC(=O)CCC(=O)O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC(=O)[C@H](C)NC(=O)CCC(=O)O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209929 | |

| Record name | Succinyl-alanyl-alanine-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61043-66-1 | |

| Record name | Succinyl-alanyl-alanine-4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061043661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinyl-alanyl-alanine-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.